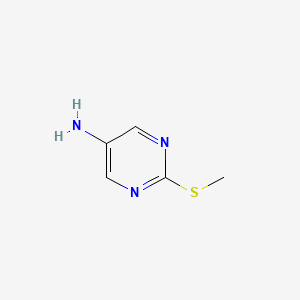

5-Amino-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

2-methylsulfanylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJNAXLXHFQYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42382-46-7 | |

| Record name | 5-AMINO-2-(METHYLTHIO)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-(methylthio)pyrimidine chemical properties and structure

An In-Depth Technical Guide to 5-Amino-2-(methylthio)pyrimidine: Chemical Properties, Structure, and Applications in Synthetic Chemistry

Abstract

This compound is a heterocyclic organic compound featuring a pyrimidine core, a foundational structure in numerous biologically active molecules, including nucleic acids. The strategic placement of an amino group at the C5 position and a methylthio group at the C2 position makes it a highly versatile and valuable building block in medicinal chemistry and drug discovery. The methylthio group serves as an excellent leaving group for nucleophilic aromatic substitution, while the amino group provides a site for a wide array of chemical modifications. This guide offers a comprehensive exploration of the chemical structure, properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this scaffold in their synthetic endeavors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The ability of the pyrimidine core to engage in hydrogen bonding and other non-covalent interactions makes it an ideal framework for designing molecules that can selectively bind to biological targets like kinases, proteases, and polymerases.

This compound emerges as a particularly strategic starting material. Its dual functionality allows for sequential or orthogonal chemical modifications, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[2] This guide will dissect the key chemical attributes of this compound, providing a roadmap for its application in the synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

The foundational step in leveraging any chemical building block is a thorough understanding of its structure and inherent properties.

Chemical Structure

This compound is characterized by a six-membered aromatic pyrimidine ring containing two nitrogen atoms at positions 1 and 3. An amino (-NH₂) group is attached to the C5 position, and a methylthio (-SCH₃) group is at the C2 position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Quantitative data provides critical parameters for experimental design, including solvent selection, reaction temperature, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 42382-46-7 | [3] |

| Molecular Formula | C₅H₇N₃S | [3] |

| Molecular Weight | 141.19 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Inferred |

| Stability | Stable under normal conditions. | [4] |

| Incompatibilities | Strong oxidizing agents. | [4] |

Synthesis and Reactivity

The synthetic utility of this compound is rooted in its accessible synthesis and the predictable reactivity of its functional groups.

Proposed Synthetic Pathway

While specific literature on the synthesis of this compound is sparse, a robust synthetic route can be proposed based on established pyrimidine chemistry. A common strategy involves the condensation of a suitable three-carbon precursor with a thiourea derivative.

References

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 5-Amino-2-(methylthio)pyrimidine

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-(methylthio)pyrimidine

This compound is a highly valuable heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure incorporates three key features that make it a versatile scaffold for molecular design: a pyrimidine core, a common motif in biologically active molecules; a 5-amino group, which serves as a crucial nucleophile or a point for derivatization; and a 2-methylthio group, which can act as a leaving group for nucleophilic aromatic substitution (SNAr) reactions or be oxidized to more reactive sulfoxide and sulfone species[1]. These characteristics enable its use as a precursor in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles. We will explore the causality behind experimental choices, provide detailed protocols derived from analogous syntheses, and offer a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.

Core Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

De Novo Ring Construction: Building the pyrimidine ring from acyclic precursors through cyclocondensation reactions. This method offers the advantage of installing the desired substituents in a controlled manner from simple starting materials.

-

Pyrimidine Core Functionalization: Modifying a pre-existing 2-(methylthio)pyrimidine ring to introduce the 5-amino group. This approach is advantageous when the starting pyrimidine scaffold is readily available.

Pathway 1: De Novo Synthesis via Cyclocondensation

This approach constructs the pyrimidine ring by reacting a three-carbon (C-C-C) electrophilic unit with an N-C-N nucleophilic unit, in this case, S-methylisothiourea. The key to this strategy is the selection of a C3 synthon that already contains or can easily be converted to the C5-amino functionality. A highly effective strategy is adapted from the synthesis of analogous aminopyrimidines, which utilizes a derivative of aminomalononitrile or a related precursor.

Mechanistic Rationale

The core of this pathway is the condensation reaction between S-methylisothiourea (or its salt) and a suitable three-carbon precursor bearing an amino (or protected amino) group and two electrophilic centers. The reaction proceeds via initial nucleophilic attack from the isothiourea onto one of the electrophilic centers, followed by an intramolecular cyclization and subsequent dehydration/tautomerization to yield the aromatic pyrimidine ring. Using S-methylisothiourea sulfate is common as it provides a stable, easy-to-handle source of the N-C-N fragment and directly installs the required 2-(methylthio) group.

Visualizing the Cyclocondensation Pathway

Caption: De Novo synthesis of the target molecule via cyclocondensation.

Experimental Protocol: Cyclocondensation

This protocol is a representative method based on established syntheses of similar 5-aminopyrimidines.

Step 1: Formation of the Enamine Intermediate

-

To a stirred suspension of aminomalononitrile tosylate (1.0 eq) in ethanol (5 mL/g), add triethyl orthoformate (1.2 eq).

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude ethyl N-(2,2-dicyanovinyl)formimidate intermediate. This intermediate is often used in the next step without further purification.

-

Expert Insight: The use of triethyl orthoformate serves a dual purpose: it acts as a one-carbon source and a dehydrating agent, driving the formation of the enamine-type intermediate.

-

Step 2: Cyclization to form this compound

-

Prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol. This can be done by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., N₂ or Ar).

-

To the freshly prepared sodium ethoxide solution, add S-methylisothiourea sulfate (1.0 eq) and stir for 30 minutes at room temperature to form the free base.

-

Add the crude intermediate from Step 1, dissolved in a minimal amount of absolute ethanol, to the S-methylisothiourea solution.

-

Heat the resulting mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and neutralize carefully with glacial acetic acid.

-

Reduce the solvent volume in vacuo. Add water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Trustworthiness: The use of freshly prepared sodium ethoxide is critical for ensuring an anhydrous, strongly basic environment, which is necessary for both the deprotonation of the isothiourea and for catalyzing the cyclization-aromatization cascade.

-

Pathway 2: Functionalization of a 2-(methylthio)pyrimidine Core

This strategy begins with a commercially available or easily synthesized 2-(methylthio)pyrimidine and introduces the amino group at the C5 position. The most direct method involves a nitration-reduction sequence. The electron-donating nature of the methylthio group and the nitrogen atoms of the ring direct electrophiles to the C5 position.

Mechanistic Rationale

The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution difficult. However, the 2-methylthio group provides some activation. The reaction proceeds in two stages:

-

Nitration: Electrophilic nitration at the C5 position using a potent nitrating agent (e.g., nitric acid in sulfuric acid) to form 5-nitro-2-(methylthio)pyrimidine.

-

Reduction: The nitro group is then reduced to the target amino group. This is a standard transformation that can be achieved with high efficiency using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).

Visualizing the Functionalization Pathway

Caption: Synthesis via functionalization of a pre-existing pyrimidine core.

Experimental Protocol: Nitration and Reduction

This protocol is a standard procedure for the nitration and reduction of heterocyclic systems.

Step 1: Nitration of 2-(methylthio)pyrimidine

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add concentrated sulfuric acid (H₂SO₄).

-

Slowly add 2-(methylthio)pyrimidine (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.

-

Once the substrate is fully dissolved, add fuming nitric acid (1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, 5-nitro-2-(methylthio)pyrimidine, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

-

Expert Insight: The use of a strong acid medium (H₂SO₄) is essential to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which is required to overcome the inherent electron deficiency of the pyrimidine ring.

-

Step 2: Reduction of the Nitro Group

-

To a solution of 5-nitro-2-(methylthio)pyrimidine (1.0 eq) in ethanol or concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl₂, 3-5 eq).

-

Heat the mixture at 60-70 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and carefully basify with a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is ~8-9. This will precipitate tin salts.

-

Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude this compound.

-

Purify as needed by recrystallization or column chromatography.

-

Trustworthiness: The final basic workup is crucial not only to neutralize the acid but also to deprotonate the product amine, rendering it soluble in organic solvents for extraction and separating it from inorganic tin salts.

-

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: De Novo Synthesis | Pathway 2: Core Functionalization |

| Starting Materials | Simple, acyclic precursors (e.g., aminomalononitrile, S-methylisothiourea). | Requires pre-formed 2-(methylthio)pyrimidine. |

| Number of Steps | Generally fewer steps (can be a one-pot reaction). | Two distinct, high-yielding steps. |

| Versatility | High; allows for variation in all positions by changing precursors. | Limited to functionalizing the 2-(methylthio)pyrimidine core. |

| Key Challenges | Control of cyclization regioselectivity (if precursors are unsymmetrical). | Handling of potent nitrating agents (strong acids). Potential for over-nitration. |

| Scalability | Potentially more scalable and cost-effective for large quantities. | Straightforward and reliable for lab-scale synthesis. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies: de novo ring construction and functionalization of a pyrimidine core. The choice between these pathways depends on factors such as the availability of starting materials, desired scale, and the need for analog synthesis. The de novo cyclocondensation route offers elegance and efficiency, building complexity from simple materials. The nitration-reduction sequence provides a reliable, albeit more traditional, method for laboratory-scale preparations. Both routes are grounded in robust and well-documented chemical transformations, providing researchers with reliable methods to access this critical synthetic intermediate.

References

An In-depth Technical Guide to 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid (CAS No. 100130-05-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and discusses its current and potential applications in drug discovery and materials science. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and a multitude of synthetic drugs.[1][2] The inherent chemical properties of the pyrimidine ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it a privileged structure in medicinal chemistry.[3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][4]

This compound-4-carboxylic acid (CAS No. 100130-05-0) is a functionalized pyrimidine derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of an amino group, a carboxylic acid, and a methylthio group on the pyrimidine core offers multiple reaction sites for chemical modification, enabling the generation of diverse molecular architectures. This guide aims to provide a detailed technical understanding of this compound, from its fundamental properties to its synthesis and potential applications.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 100130-05-0 | [5][6] |

| Molecular Formula | C₆H₇N₃O₂S | [5][6] |

| Molecular Weight | 185.206 g/mol | [5] |

| IUPAC Name | This compound-4-carboxylic acid | [5] |

| Canonical SMILES | CSC1=NC=C(C(=N1)C(=O)O)N | [7] |

| Appearance | White to off-white solid | [8] |

| Purity | Typically >95% | [7] |

Note: Physical properties such as melting point and solubility may vary depending on the supplier and purity.

Synthesis Protocol: A Validated Approach

The synthesis of this compound-4-carboxylic acid can be achieved through a multi-step process. The following protocol is a representative method based on established pyrimidine syntheses. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound-4-carboxylic acid.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl this compound-4-carboxylate (Intermediate)

-

Rationale: This step involves a cyclocondensation reaction, a common and efficient method for constructing the pyrimidine ring. S-Methylisothiourea provides the N-C-N fragment, while ethyl 2-cyano-2-(ethoxymethylene)acetate provides the C-C-C backbone with the necessary functionalities. The ethoxymethylene group acts as a good leaving group, facilitating the ring closure.

-

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add S-methylisothiourea sulfate portion-wise with stirring.

-

To this suspension, add ethyl 2-cyano-2-(ethoxymethylene)acetate dropwise at room temperature.

-

The reaction mixture is then heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into ice-water and the precipitated solid is collected by filtration.

-

The crude product is washed with water and a small amount of cold ethanol and then dried to yield ethyl this compound-4-carboxylate.

-

Step 2: Hydrolysis to this compound-4-carboxylic acid

-

Rationale: The final step is the hydrolysis of the ester group to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification to protonate the carboxylate salt.

-

Procedure:

-

The ethyl this compound-4-carboxylate from Step 1 is suspended in an aqueous solution of sodium hydroxide.

-

The mixture is heated with stirring until the hydrolysis is complete (indicated by the dissolution of the solid and confirmed by TLC).

-

The reaction mixture is then cooled in an ice bath and carefully acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and then dried under vacuum to afford the final product, this compound-4-carboxylic acid.

-

Applications in Research and Development

The trifunctional nature of this compound-4-carboxylic acid makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Intermediate in Drug Discovery

The pyrimidine core is a key pharmacophore in many approved drugs. The amino, carboxylic acid, and methylthio groups of the title compound can be selectively modified to explore structure-activity relationships (SAR) and develop novel drug candidates. For instance, the amino group can be acylated or alkylated, the carboxylic acid can be converted to amides or esters, and the methylthio group can be oxidized to a sulfoxide or sulfone, or displaced by other nucleophiles. These modifications can modulate the compound's physicochemical properties and its binding affinity to biological targets. While specific biological activities for the title compound are not extensively reported in publicly available literature, its structural similarity to other biologically active pyrimidines suggests its potential as a scaffold for developing inhibitors of kinases, proteases, or other enzymes implicated in disease.

Synthesis of Fused Heterocyclic Systems

The functional groups on this compound-4-carboxylic acid are well-suited for the construction of fused heterocyclic systems. For example, the amino and carboxylic acid groups can be utilized in intramolecular cyclization reactions to form pyrimido-oxazinones or other bicyclic structures. Such fused systems often exhibit unique pharmacological profiles.

Precursor for Helicine Analogs

One of the documented applications of this compound is as a reactant in the preparation of helicene analogs.[7] Helical molecules are of interest in materials science due to their unique chiroptical properties. The pyrimidine moiety can be incorporated into larger, helically chiral structures, potentially leading to new materials with applications in optics and electronics.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound-4-carboxylic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound-4-carboxylic acid is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of diverse and complex molecular architectures. This technical guide provides a foundational understanding of this compound, which should aid researchers in its effective utilization in their scientific endeavors. Further exploration of the biological activities of derivatives of this compound is a promising area for future research.

References

- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 100130-05-0|this compound-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. This compound-4-carboxylic acid|lookchem [lookchem.com]

- 8. This compound-4-carboxylic acid [cymitquimica.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] This inherent biological relevance has positioned pyrimidine and its derivatives as a "privileged scaffold" in medicinal chemistry, leading to the development of a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[3] This technical guide provides a comprehensive exploration of the diverse biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential. We will traverse the landscape of their applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS)-active agents, offering field-proven insights and detailed protocols to empower researchers in the ongoing quest for novel and effective therapeutics.

The Enduring Significance of the Pyrimidine Core

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 is the defining feature of pyrimidine. This seemingly simple structure is the foundation for essential biomolecules like thymine, cytosine, and uracil, making it a logical starting point for the design of molecules that can modulate biological processes.[4][5] The versatility of the pyrimidine ring allows for extensive chemical modification at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[6] This adaptability has fueled the synthesis of vast libraries of pyrimidine derivatives, leading to the discovery of compounds with a remarkable range of therapeutic applications.[2][7]

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives have emerged as a cornerstone in oncology, with several compounds approved for clinical use. Their anticancer effects are often attributed to their ability to interfere with nucleic acid synthesis, inhibit key enzymes involved in cell signaling, and induce apoptosis.[6][8]

Mechanisms of Anticancer Action

The anticancer activity of pyrimidine derivatives is multifaceted, primarily targeting pathways essential for tumor growth and survival. A significant number of these compounds function as kinase inhibitors .[9] Kinases are crucial enzymes in signaling cascades that regulate cell proliferation, differentiation, and survival.[10] By blocking the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK), pyrimidine-based drugs can halt the uncontrolled cell division characteristic of cancer.[11][12]

Another key mechanism is the inhibition of DNA synthesis . As analogs of natural pyrimidines, certain derivatives can be incorporated into DNA or can inhibit enzymes crucial for nucleotide biosynthesis, such as thymidylate synthase, leading to cell cycle arrest and apoptosis.[8][13]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling cascade and its inhibition by a pyrimidine derivative.

Quantitative Anticancer Efficacy

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit a biological process or cell growth by 50%.

| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Thiazolo[3,2-a]pyrimidine | Compound 4i | MCF-7 (Breast) | 0.33 | [14] |

| Thiazolo[3,2-a]pyrimidine | Compound 4i | HeLa (Cervical) | 0.52 | [14] |

| Pyrimidine-tethered Chalcone | B-4 | MCF-7 (Breast) | 6.70 | [11] |

| Pyrimidine-tethered Chalcone | B-4 | A549 (Lung) | 20.49 | [11] |

| Pyrimidine-Pyrazine-Oxazole | Compound 14 | MCF-7 (Breast) | 8.43 (nM) | [15] |

| Pyrimidine-Pyrazine-Oxazole | Compound 15 | A549 (Lung) | 6.91 (nM) | [15] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the pyrimidine derivatives to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cancer cells with the pyrimidine derivative for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad range of bacteria and fungi.[16][17]

Mechanisms of Antimicrobial Action

Pyrimidine-based antimicrobials often target essential cellular processes in microorganisms. One prominent mechanism is the inhibition of FtsZ polymerization . FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and eventual cell death.[18] Some derivatives also interfere with folate synthesis , an essential pathway for microbial growth.[13]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for assessing the antimicrobial activity of pyrimidine derivatives.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of a compound is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound Class | Derivative/Compound | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Thiophenyl-pyrimidines | Compound F20 | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [19] |

| Pyrrolo[2,3-d]pyrimidines | Bromo and Iodo derivatives | Staphylococcus aureus | 8 | [20] |

| Pyrimidine Nucleosides | Compound 7 | Escherichia coli | 17.34 | [21] |

| Pyrimidine Nucleosides | Compound 9 | Bacillus subtilis | 16.26 | [22] |

Experimental Protocols for Antimicrobial Activity Evaluation

This method is used for the qualitative assessment of antimicrobial activity.

Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

-

Inoculate Agar Plate: Evenly spread the microbial inoculum onto the surface of an agar plate.

-

Create Wells: Create wells in the agar using a sterile cork borer.

-

Add Compound: Add a known concentration of the pyrimidine derivative to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around the well where microbial growth is inhibited.

This is a quantitative method to determine the MIC of an antimicrobial agent.

Protocol:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the pyrimidine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculate: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at the appropriate temperature for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity: A Broad-Spectrum Approach

Pyrimidine derivatives have demonstrated efficacy against a range of viruses, including herpesviruses, HIV, and influenza virus.[2][13] Their mechanisms of action often involve targeting viral enzymes or host cell factors essential for viral replication.

Mechanisms of Antiviral Action

A primary antiviral strategy for pyrimidine derivatives is the inhibition of viral polymerases . As nucleoside analogs, they can be incorporated into the growing viral DNA or RNA chain, causing premature termination.[13] Another approach is targeting host cell enzymes, such as dihydroorotate dehydrogenase (DHODH) , which is crucial for the de novo synthesis of pyrimidines. By depleting the cellular pool of pyrimidines, these compounds create an environment where viruses cannot efficiently replicate.[23][24]

Quantitative Antiviral Efficacy

The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound Class | Derivative/Compound | Target Virus | EC50 (µM) | Reference(s) |

| Thiazolopyrimidine | Compound 71 | Chikungunya virus (CHIKV) | 42 | [25] |

| Triazolopyrimidine | Compound 75 | Chikungunya virus (CHIKV) | 2.6 | [25] |

| Pyrimido[4,5-d]pyrimidines | Compound 7a | Human coronavirus 229E | Not Specified | [26] |

| Arbidol Derivative | Compound 4 | SARS-CoV-2 | Not Specified | [27] |

Experimental Protocol for Antiviral Activity Evaluation

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Protocol:

-

Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.

-

Compound and Virus Addition: Add serial dilutions of the pyrimidine derivative to the cells, followed by the addition of the virus.

-

Incubation: Incubate the plate until the virus control wells (no compound) show significant CPE.

-

Quantify Cell Viability: Stain the remaining viable cells with a dye like crystal violet or use a cell viability assay (e.g., MTT).

-

Data Analysis: Calculate the percentage of CPE inhibition and determine the EC50 value.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[3][28]

Mechanisms of Anti-inflammatory Action

A key mechanism of action for anti-inflammatory pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins.[29][30] Some compounds also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[31]

Quantitative Anti-inflammatory Efficacy

The anti-inflammatory potency is often measured by the IC50 value for enzyme inhibition or the effective dose (ED50) in animal models.

| Compound Class | Derivative/Compound | Target/Assay | IC50/ED50 (µM) | Reference(s) |

| Pyrazolo[3,4-d]pyrimidine | Compound 5 | COX-2 Inhibition | 0.04 | [29] |

| Pyrazolo[3,4-d]pyrimidine | Compound 6 | COX-2 Inhibition | 0.04 | [29] |

| Pyridine Derivative | Compound 7a | Nitric Oxide Inhibition | 76.6 | [31] |

| Pyrimidine Derivative | Compound 9d | Nitric Oxide Inhibition | 88.7 | [31] |

Experimental Protocols for Anti-inflammatory Activity Evaluation

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Reaction Setup: In a microplate, combine the COX-2 enzyme, a suitable substrate (e.g., arachidonic acid), and various concentrations of the pyrimidine derivative.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Detection: Measure the product of the enzymatic reaction (e.g., prostaglandin E2) using an appropriate method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

This is a classic in vivo model to assess the anti-inflammatory activity of a compound.

Protocol:

-

Animal Dosing: Administer the pyrimidine derivative to rats, typically orally or intraperitoneally.

-

Induction of Edema: After a set time, inject a solution of carrageenan into the plantar surface of the rat's hind paw.

-

Paw Volume Measurement: Measure the volume of the paw at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema compared to the control group.

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

Pyrimidine derivatives are also being explored for their potential in treating CNS disorders, acting on various receptors and enzymes in the brain.[5][32]

Mechanisms of CNS Action

The CNS activity of pyrimidine derivatives is diverse, with compounds acting as agonists or antagonists for various neurotransmitter receptors , such as serotonin (5-HT) and adenosine receptors.[5][33] Some derivatives exhibit anticonvulsant activity , though the exact mechanisms are often still under investigation.[5]

Structure-Activity Relationship (SAR) Insights

For CNS-active pyrimidine derivatives, the nature and position of substituents on the pyrimidine ring are critical for determining their target specificity and potency. For instance, in a series of anti-Alzheimer's agents, a 4-chlorophenyl group at one position and a piperidin-1-yl)ethyl) group at another were found to be crucial for activity.[34] The development of effective CNS drugs also requires careful consideration of their ability to cross the blood-brain barrier.[35]

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility and inherent biological relevance have enabled the development of drugs that are effective against a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular targets of pyrimidine derivatives will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The integration of computational drug design with traditional medicinal chemistry approaches will further accelerate the identification and optimization of promising pyrimidine-based drug candidates. As our understanding of disease biology grows, the pyrimidine nucleus is poised to remain a central and indispensable tool in the armamentarium of medicinal chemists for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. journals.innovareacademics.in [journals.innovareacademics.in]

- 17. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 29. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Pyrimidine derivatives as potential agents acting on central nervous system. | Semantic Scholar [semanticscholar.org]

- 33. eurekaselect.com [eurekaselect.com]

- 34. Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-2-(methylthio)pyrimidine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-(methylthio)pyrimidine, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its synthesis, physicochemical properties, and characteristic reactivity, with a particular focus on its application in the construction of complex molecular architectures for drug discovery. This guide will provide not only theoretical insights but also practical, field-proven experimental protocols for its synthesis and key transformations, including acylation, and palladium-catalyzed cross-coupling reactions. The strategic importance of this scaffold will be contextualized through its incorporation into biologically active molecules, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases and a plethora of pharmaceuticals.[1] The strategic placement of functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound has emerged as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The 5-amino group serves as a versatile handle for amide bond formation and as a directing group, while the 2-methylthio group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or be oxidized to the more reactive sulfone. This dual functionality allows for sequential and site-selective modifications, making it an ideal scaffold for the rapid generation of compound libraries in drug discovery programs.

Synthesis and Characterization

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step sequence starting from a suitable pyrimidine precursor. The most logical route proceeds via the nitration of a 2-(methylthio)pyrimidine derivative, followed by the reduction of the nitro group to the desired amine.

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Data

This compound is typically a yellow to brown solid.[2] It is advisable to store the compound in a cool, dark place under an inert atmosphere to prevent degradation.

| Property | Value |

| Molecular Formula | C₅H₇N₃S |

| Molecular Weight | 141.19 g/mol |

| Appearance | Yellow to brown solid[2] |

| Melting Point | Not readily available |

Spectroscopic Characterization (Predicted and from related compounds):

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio protons around δ 2.5 ppm, signals for the amino protons, and two singlets for the pyrimidine ring protons.[3]

-

¹³C NMR: The carbon NMR spectrum will display signals for the methylthio carbon, and the four distinct carbons of the pyrimidine ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹, C-H stretching vibrations, and characteristic aromatic C=C and C=N stretching frequencies.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 141.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dictated by its three key features: the electron-rich amino group, the electron-deficient pyrimidine ring, and the displaceable methylthio group.

Reactions of the 5-Amino Group

The primary amino group is a nucleophilic center and readily undergoes reactions typical of arylamines.

-

Acylation: The amino group can be easily acylated with acylating agents like acetic anhydride or acyl chlorides in the presence of a base to form the corresponding amides. This transformation is crucial for introducing diverse side chains and modulating the electronic properties of the pyrimidine ring.[4][5]

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The 2-methylthio group is a moderate leaving group in SNAr reactions. Its reactivity can be significantly enhanced by oxidation to the corresponding methylsulfinyl or methylsulfonyl group, which are excellent leaving groups.[6]

The presence of the electron-donating amino group at the 5-position can modulate the reactivity of the 2-position towards nucleophilic attack. While electron-donating groups generally deactivate aromatic rings towards SNAr, the overall electron-deficient nature of the pyrimidine ring still allows for substitution, albeit potentially requiring more forcing conditions compared to pyrimidines bearing electron-withdrawing groups.[2]

Caption: Activation and subsequent SNAr of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

To utilize this compound in palladium-catalyzed cross-coupling reactions, it is typically necessary to first introduce a halogen at a reactive position, most commonly the 5-position if the starting material is different, or to utilize a pre-functionalized pyrimidine. For the purpose of this guide, we will consider the reactions of a related, halogenated pyrimidine to illustrate the potential of this scaffold in such transformations.

-

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. A 5-halo-2-(methylthio)pyrimidine can be coupled with a variety of primary and secondary amines to introduce a diverse range of substituents at the 5-position.[7][8]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds. A 5-halo-2-(methylthio)pyrimidine can be coupled with boronic acids or their esters to introduce aryl or heteroaryl groups at the 5-position.[9][10]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,5-disubstituted pyrimidine scaffold is a prominent feature in a multitude of kinase inhibitors. The 5-amino group, or a derivative thereof, often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituent at the 2-position can be tailored to occupy the hydrophobic pocket of the ATP-binding site.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Several pyrimidine-based compounds have been developed as potent and selective inhibitors of EGFR, a key target in the treatment of non-small cell lung cancer.[6][11] The this compound scaffold provides a valuable starting point for the synthesis of such inhibitors.

Dasatinib Analogues: Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia. The core structure of dasatinib features a 2-aminopyrimidine moiety. The versatility of this compound makes it an attractive building block for the synthesis of novel dasatinib analogues with potentially improved potency, selectivity, or pharmacokinetic properties.[1][10][12][13][14]

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Synthesis of 2-(Methylthio)-5-nitropyrimidine (Hypothetical Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (20 mL) to 0 °C.

-

Reagent Addition: Slowly add 2-(methylthio)pyrimidine (10 mmol) to the cooled sulfuric acid, maintaining the temperature below 10 °C. Subsequently, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (5 mL) dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound (Hypothetical Procedure)

-

Reaction Setup: To a solution of 2-(methylthio)-5-nitropyrimidine (10 mmol) in ethanol (50 mL), add iron powder (5 eq) and concentrated hydrochloric acid (2 mL).

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Purification: Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography.[15]

Acylation of this compound with Acetic Anhydride

-

Reaction Setup: Dissolve this compound (1 mmol) in pyridine (5 mL) and cool the solution to 0 °C.

-

Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography.[11][16]

Buchwald-Hartwig Amination of a 5-Bromo-2-(methylthio)pyrimidine Derivative (General Procedure)

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Reagent Addition: Under an argon atmosphere, add the 5-bromo-2-(methylthio)pyrimidine derivative (1 eq) and the amine (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.[7]

Suzuki-Miyaura Coupling of a 5-Iodo-2-(methylthio)pyrimidine Derivative (General Procedure)

-

Reaction Setup: To a flask, add the 5-iodo-2-(methylthio)pyrimidine derivative (1 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 eq).

-

Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane) and water.

-

Reaction: Degas the mixture and then heat to reflux for 12-24 hours under an inert atmosphere.

-

Work-up and Purification: Cool the reaction mixture, add water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[17]

Safety and Handling

This compound is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[2]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[2]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]

-

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in modern drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the efficient synthesis of complex molecular architectures. As demonstrated, this scaffold is particularly relevant in the development of kinase inhibitors, a critical class of therapeutic agents. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, along with practical experimental protocols, to empower researchers in their pursuit of novel and effective therapeutics.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aklectures.com [aklectures.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 10. benchchem.com [benchchem.com]

- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Aminopyrimidine Compounds

Abstract

Aminopyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The precise and unambiguous structural characterization of these compounds is paramount for drug discovery and development. This guide provides a comprehensive overview of the application of three core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to the analysis of aminopyrimidine derivatives. Moving beyond a simple recitation of spectral data, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, data interpretation strategies, and illustrative diagrams are provided to serve as a practical resource for the robust characterization of this vital class of heterocyclic compounds.

Introduction: The Significance of Aminopyrimidines in Drug Development

Substituted pyrimidines are a critical class of compounds in medicinal chemistry programs due to their prevalence as effective antagonists and agonists in various biological systems.[1] Among these, aminopyrimidines are of particular interest, featuring prominently in the molecular architecture of numerous approved drugs. Their ability to form key hydrogen bonding interactions and serve as versatile synthetic scaffolds has cemented their importance in the design of novel therapeutics.

The journey from a promising lead compound to a clinically approved drug is contingent on a rigorous and thorough understanding of its chemical structure and purity. Spectroscopic techniques are the bedrock of this characterization process. This guide is structured to provide a deep, practical understanding of how NMR, IR, and MS can be synergistically employed to elucidate the intricate structural details of aminopyrimidine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR is the initial and often most informative experiment performed on a novel aminopyrimidine compound. The chemical shift, integration, and coupling patterns of the proton signals provide a wealth of structural information.

-

Chemical Shifts (δ): The position of a proton signal in the ¹H NMR spectrum is highly dependent on its electronic environment.

-

Aromatic Protons: The protons on the pyrimidine ring typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shift is influenced by the position and nature of substituents. For example, in 2-aminopyrimidine, the proton at the 5-position (H-5) appears as a singlet around 7.60 ppm, while the aromatic protons resonate between 6.5-8.0 ppm.[2]

-

Amino Protons (-NH₂): The chemical shift of the amino protons can vary significantly (typically δ 5.0-7.0 ppm) and is influenced by solvent, concentration, and temperature due to hydrogen bonding.[2] In some cases, these signals can be broad.

-

Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic regions of the spectrum.

-

-

Spin-Spin Coupling: The interaction between neighboring, non-equivalent protons leads to the splitting of NMR signals, providing information about the connectivity of atoms. The magnitude of the coupling constant (J, measured in Hz) can help determine the relative positions of substituents on the pyrimidine ring.

-

A Note on Rotamers and Line Broadening: A fascinating and diagnostically useful phenomenon observed in the NMR spectra of some aminopyrimidines is line broadening due to the presence of rotamers.[1] This is particularly prevalent for primary amines substituted at the 4-position of the pyrimidine ring.[1] The restricted rotation around the Ar-N bond at room temperature can lead to the observation of broad signals in both ¹H and ¹³C NMR spectra, a simple yet powerful tool for identifying regioisomers without the need for two-dimensional experiments.[1] Temperature variation studies can be employed to further investigate this dynamic process; increasing the temperature can lead to coalescence of the broad signals into a sharp peak as the rate of rotation increases.[1][3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the number of unique carbon atoms and their chemical environments.

-

Chemical Shifts (δ):

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring typically resonate in the aromatic region (δ 110-170 ppm). The carbons directly attached to nitrogen atoms (e.g., C2, C4, C6) are generally more deshielded and appear further downfield.

-

Carbonyl and Cyano Groups: If present as substituents, the carbons of carbonyl (C=O) and cyano (C≡N) groups will have characteristic chemical shifts in the δ 160-220 ppm and δ 115-125 ppm regions, respectively.

-

Substituent Carbons: Carbons in alkyl and other substituent groups will appear in their expected chemical shift ranges.

-

Advanced NMR Techniques for Unambiguous Structure Determination

For complex aminopyrimidine derivatives, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, a suite of two-dimensional (2D) NMR experiments is employed.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling relationships, helping to trace out the connectivity of the proton network.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on their attached protons.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule and establishing the positions of substituents.[3][4]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.[5]

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the aminopyrimidine compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.[2] The choice of solvent is critical and can influence the chemical shifts of labile protons, such as those of the amino group.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Optimize parameters such as the number of scans, acquisition time, and relaxation delay.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to further elucidate the structure.

-

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Aminopyrimidine Compounds

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine Ring Protons | 6.5 - 8.5 | 110 - 170 |

| Amino (-NH₂) Protons | 5.0 - 7.0 (variable) | N/A |

| Aliphatic C-H | 0.5 - 4.5 | 10 - 80 |

| Aromatic C-H (substituents) | 6.5 - 8.5 | 110 - 160 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] It is based on the principle that molecular bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.

Characteristic Absorption Bands for Aminopyrimidines

The IR spectrum of an aminopyrimidine compound will exhibit a series of absorption bands that are characteristic of its functional groups.

-

N-H Stretching: Primary amines (-NH₂) show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[7] Secondary amines (-NHR) show a single band in this region.[7] The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

-

C-H Stretching:

-

Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

-

-

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring give rise to a series of medium to strong absorption bands in the 1650-1450 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of primary amino groups results in a medium to strong band in the 1650-1580 cm⁻¹ region.[7]

-

C-N Stretching: The stretching vibration of the C-N bond of aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ range.[7]

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a very common and convenient method.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Table 2: Key IR Absorption Frequencies for Aminopyrimidine Compounds

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3500 - 3300 (two bands) | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=N and C=C Stretch (Ring) | 1650 - 1450 | Medium to Strong |

| N-H Bend (Primary Amine) | 1650 - 1580 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Ionization Techniques

The first step in a mass spectrometry experiment is to ionize the sample. Common ionization techniques for aminopyrimidine compounds include:

-

Electrospray Ionization (ESI): A soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation.

-

Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with a high-energy electron beam. This results in the formation of a molecular ion (M⁺) and extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Fragmentation Patterns of Aminopyrimidines

The fragmentation of aminopyrimidine compounds in the mass spectrometer is highly dependent on their structure and the ionization method used.[9] Under EI conditions, the pyrimidine ring can undergo characteristic fragmentation pathways, including the loss of small neutral molecules like HCN. The substituents on the ring will also influence the fragmentation. For example, in N-(2-Aminopyrimidin-4-yl)acetamide, a primary fragmentation is the loss of a neutral ketene molecule from the acetamide group.[9]

Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways. In an MS/MS experiment, a specific precursor ion is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum. This provides detailed information about the structure of the precursor ion.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This is an invaluable tool for confirming the molecular formula of a newly synthesized aminopyrimidine compound.

Experimental Protocol: LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination that allows for the separation of complex mixtures followed by mass spectrometric detection.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

LC Separation:

-

Inject the sample onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column).

-

Elute the components using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

MS Detection:

-

The eluent from the LC column is directed to the mass spectrometer.

-

Acquire mass spectra using an appropriate ionization mode (e.g., positive ion ESI).

-

Set the mass spectrometer to scan over a relevant m/z range (e.g., m/z 100-1000).

-

If desired, perform MS/MS experiments on selected precursor ions.

-

Diagram 1: General Workflow for Spectroscopic Analysis of Aminopyrimidine Compounds

Caption: A generalized workflow for the structural elucidation of aminopyrimidine compounds using a combination of spectroscopic techniques.

Integrated Spectroscopic Analysis: A Case Study

To illustrate the synergistic use of these techniques, consider the hypothetical example of 2-amino-5-bromopyrimidine.

-

MS: An HRMS experiment would confirm the molecular formula C₄H₄BrN₃. The mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).

-

IR: The IR spectrum would display two N-H stretching bands around 3400-3300 cm⁻¹, a C-H stretching band just above 3000 cm⁻¹, and strong ring stretching bands in the 1600-1450 cm⁻¹ region, confirming the presence of a primary amino group and an aromatic ring.

-

¹H NMR: The ¹H NMR spectrum would show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyrimidine ring, and a broad singlet for the amino protons.

-

¹³C NMR: The ¹³C NMR spectrum would exhibit three signals in the aromatic region, corresponding to the four carbon atoms of the pyrimidine ring (with two being equivalent by symmetry or nearly so).

By combining the information from all three techniques, the structure of 2-amino-5-bromopyrimidine can be unambiguously confirmed.

Conclusion: A Multi-faceted Approach to Structural Certainty

The robust characterization of aminopyrimidine compounds is a critical undertaking in the field of drug development. A comprehensive analytical strategy that leverages the complementary strengths of NMR, IR, and MS is essential for achieving unambiguous structural elucidation. This guide has provided a detailed overview of the theoretical principles, practical considerations, and data interpretation strategies for each of these techniques as applied to this important class of molecules. By adopting an integrated spectroscopic approach, researchers and scientists can ensure the scientific integrity of their work and accelerate the development of new and effective medicines.

References

- 1. connectsci.au [connectsci.au]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. connectsci.au [connectsci.au]

- 4. fiveable.me [fiveable.me]

- 5. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Guide to Quantum Chemical Studies on Pyrimidine Ring Reactivity